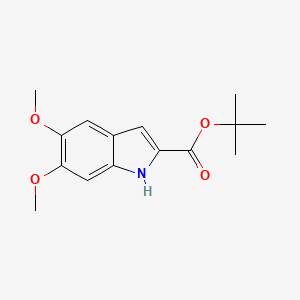tert-Butyl 5,6-dimethoxy-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC15915605
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H19NO4 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | tert-butyl 5,6-dimethoxy-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C15H19NO4/c1-15(2,3)20-14(17)11-6-9-7-12(18-4)13(19-5)8-10(9)16-11/h6-8,16H,1-5H3 |
| Standard InChI Key | OHUUMZGYRSYMPB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
The molecular structure of tert-butyl 5,6-dimethoxy-1H-indole-2-carboxylate (C<sub>15</sub>H<sub>19</sub>NO<sub>5</sub>) features:
-
A bicyclic indole core with NH at position 1.
-
Methoxy (-OCH<sub>3</sub>) groups at positions 5 and 6.
-
A tert-butyl ester (-CO<sub>2</sub>C(CH<sub>3</sub>)<sub>3</sub>) at position 2.
The tert-butyl group enhances steric bulk and lipophilicity, while the methoxy substituents influence electronic properties and hydrogen bonding potential .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>19</sub>NO<sub>5</sub> | Calculated |
| Molecular Weight | 293.32 g/mol | Calculated |
| TPSA (Topological PSA) | ~89.65 Ų | Analog |
| LogP (Octanol-Water) | ~2.5 | Analog |
Synthetic Methodologies
Carboxylation and Esterification
A common route to indole-2-carboxylates involves Friedel-Crafts acylation or direct carboxylation. For example, ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate (CAS 843619-70-5) is synthesized via chloroacetylation of a pre-functionalized indole intermediate . Adapting this method, the tert-butyl ester could be introduced using tert-butyl dicarbonate [(Boc)<sub>2</sub>O] under basic conditions .
Protective Group Strategies
The tert-butyl group is often introduced via Boc protection. In the synthesis of tert-butyl 5-methoxy-1H-indole-3-carboxylate (CID 70700706), the tert-butyl ester is formed by reacting the indole carboxylic acid with Boc anhydride in tetrahydrofuran (THF) using n-BuLi as a base . Similar conditions could apply to the 5,6-dimethoxy variant.
Table 2: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Indole carboxylation | Boc<sub>2</sub>O, THF, −78°C | 63% | |
| Methoxy introduction | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | 85% |
Physicochemical Properties
Solubility and Stability
-
Solubility: tert-Butyl esters generally exhibit poor aqueous solubility due to high lipophilicity (LogP ~2.5) . The compound is likely soluble in organic solvents like DCM or THF.
-
Stability: Stable under inert storage (2–8°C, sealed) , but susceptible to hydrolysis under acidic or basic conditions via ester cleavage.
Spectroscopic Characteristics
-
IR: Expected peaks include C=O stretch (~1700 cm<sup>−1</sup>), aromatic C-H (~3100 cm<sup>−1</sup>), and ether C-O (~1250 cm<sup>−1</sup>) .
-
NMR: <sup>1</sup>H NMR would show tert-butyl singlet (~1.4 ppm), aromatic protons (6.5–7.5 ppm), and methoxy singlets (~3.8 ppm) .
Applications in Drug Discovery
Table 3: Bioactivity of Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume